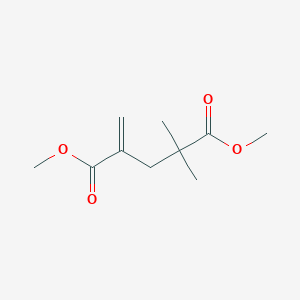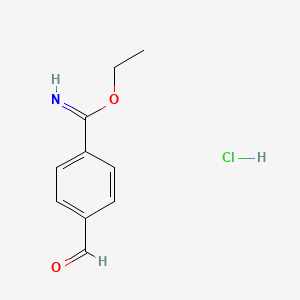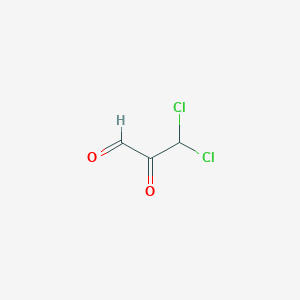
3,3-Dichloro-2-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-2-oxopropanal is an organic compound with the molecular formula C₃H₂Cl₂O₂ It is a chlorinated aldehyde and ketone, characterized by the presence of two chlorine atoms and a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-oxopropanal can be achieved through several methods. One common approach involves the chlorination of acetic acid derivatives. For instance, the chlorination of acetic acid or chloroacetic acid can yield dichloroacetic acid, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of chloral hydrate as a starting material. The reaction involves the addition of calcium carbonate and sodium cyanide to chloral hydrate, followed by acidification and extraction to isolate the desired product .
化学反応の分析
Types of Reactions
3,3-Dichloro-2-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
3,3-Dichloro-2-oxopropanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dichloro-2-oxopropanal involves its interaction with specific molecular targets. For example, it acts as an inhibitor of phosphoenolpyruvate carboxylase, an enzyme involved in photosynthesis. This inhibition affects the carboxylation efficiency and overall photosynthetic activity in plants . The compound’s effects on other biological pathways are also being investigated.
類似化合物との比較
Similar Compounds
2-Oxopropanal (Methylglyoxal): This compound is structurally similar but lacks the chlorine atoms present in 3,3-Dichloro-2-oxopropanal.
Dichloroacetic Acid: Another chlorinated compound that shares some chemical properties with this compound.
Uniqueness
Its dual role as both an aldehyde and a ketone, along with the presence of chlorine atoms, makes it a versatile compound in synthetic chemistry and industrial applications .
特性
CAS番号 |
69299-64-5 |
|---|---|
分子式 |
C3H2Cl2O2 |
分子量 |
140.95 g/mol |
IUPAC名 |
3,3-dichloro-2-oxopropanal |
InChI |
InChI=1S/C3H2Cl2O2/c4-3(5)2(7)1-6/h1,3H |
InChIキー |
UDKPUMIVAFBFGT-UHFFFAOYSA-N |
正規SMILES |
C(=O)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


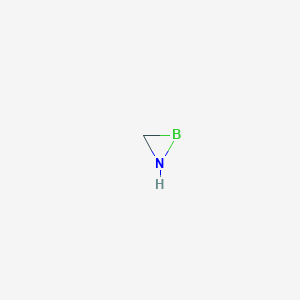
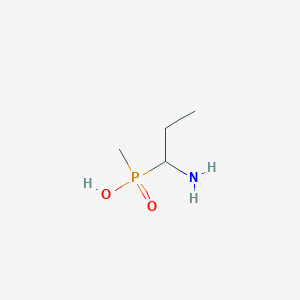
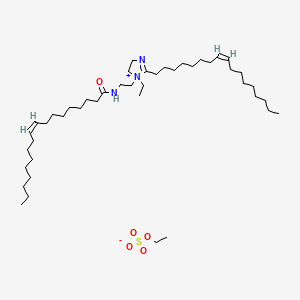
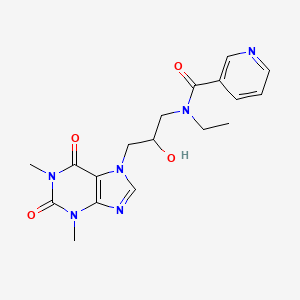
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
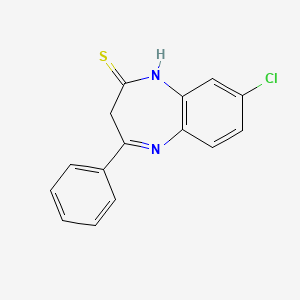
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
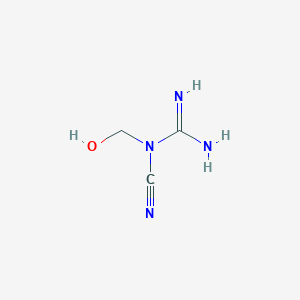
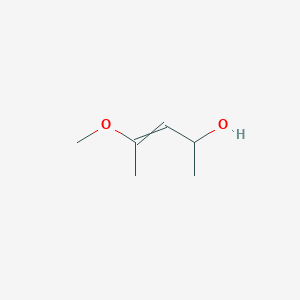
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
